1-(2-Methoxyphenyl)azetidin-2-one
Overview
Description
1-(2-Methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam rings. These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the 2-methoxyphenyl group enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Mechanism of Action
Target of Action
N-Methoxyphenyl-2-azetidinone is a type of β-lactam . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycan chains . .
Mode of Action
They bind to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell death .
Biochemical Pathways
As a β-lactam, it would be expected to interfere with the bacterial cell wall synthesis pathway .
Result of Action
As a β-lactam, it would be expected to cause bacterial cell death due to the weakening of the cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)azetidin-2-one can be synthesized through several methods. This method typically uses chloroacetyl chloride and aniline derivatives in the presence of a base such as triethylamine . Another method involves the cyclization of β-lactams through nucleophilic substitution or cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and high yield. These reactions involve the use of aldehydes, anilines, and chloroacetyl chloride under catalytic conditions . The process is environmentally benign and economically viable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed: The major products formed from these reactions include various substituted azetidin-2-ones, amines, and alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It has potential anticancer properties and is being investigated for its role in cancer treatment.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 1-(2-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its stability and reactivity compared to other azetidin-2-ones .
Properties
IUPAC Name |
1-(2-methoxyphenyl)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORWPQHDJKTVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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